molecular formula C3H5N3O2S2 B178115 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine CAS No. 36033-66-6

5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine

Cat. No. B178115
CAS RN: 36033-66-6
M. Wt: 179.2 g/mol
InChI Key: GXPKJOYKJDOUKX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and structure. For example, vinyl sulfones are known for their synthetic utility in organic chemistry, easily participating in 1,4-addition reactions and cycloaddition reactions .

Scientific Research Applications

Antimicrobial and Antifungal Activities

5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine derivatives exhibit significant antimicrobial and antifungal properties. Studies have shown that these derivatives are sensitive to both Gram-positive and Gram-negative bacteria and also demonstrate antifungal activity against Candida albicans. One of the compounds, 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl] carbomoyl} methyl) sulfanyl] -1,3,4-thiadiazol-2-yl} benzamide, has been identified for its high antimicrobial activity, making further studies of this compound promising (Sych et al., 2019).

Antioxidant and Anti-inflammatory Activities

The derivatives of 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine, specifically 5-((styrylsulfonyl) methyl)-1,3,4-oxadiazol-2-amine and 5-((styrylsulfonyl) methyl)-1,3,4-thiadiazol-2-amine, have been synthesized and tested for their antioxidant and anti-inflammatory activities. Certain derivatives have shown significant antioxidant activity, surpassing the standard Ascorbic acid, and promising anti-inflammatory activity (Sravya et al., 2019).

Antiviral Activity

5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine derivatives have also demonstrated antiviral properties. For instance, compounds synthesized from 4-chlorobenzoic acid showed anti-tobacco mosaic virus activity, highlighting their potential in combating viral infections (Chen et al., 2010).

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. For instance, some compounds with the methylsulfonyl group can cause skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

5-methylsulfonyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2S2/c1-10(7,8)3-6-5-2(4)9-3/h1H3,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPKJOYKJDOUKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586088
Record name 5-(Methanesulfonyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine

CAS RN

36033-66-6
Record name 5-(Methanesulfonyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine
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5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine
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5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine
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5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 5
5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 6
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Citations

For This Compound
1
Citations
TH Mousa, AM Rashid, MF Mahdi - Journal of Pharmaceutical …, 2019 - researchgate.net
Design, Molecular docking, and Synthesis of New Derivatives of Diclofenac with expected anti-inflammatory and selectivity to COX Page 1 Design, Molecular docking, and Synthesis of …
Number of citations: 6 www.researchgate.net

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